N-(3,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea
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Overview
Description
N-(3,5-dimethoxyphenyl)-N’-(4-methoxybenzyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of methoxy groups on the phenyl rings and a thiourea linkage, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-N’-(4-methoxybenzyl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with 4-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
3,5-dimethoxyaniline+4-methoxybenzyl isothiocyanate→N-(3,5-dimethoxyphenyl)-N’-(4-methoxybenzyl)thiourea
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-dimethoxyphenyl)-N’-(4-methoxybenzyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in cancer therapy due to its cytotoxic effects on certain cancer cell lines.
- Evaluated for its anti-inflammatory properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N’-(4-methoxybenzyl)thiourea is largely dependent on its interaction with biological targets. It is believed to exert its effects through the inhibition of specific enzymes or receptors. The methoxy groups and thiourea linkage play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
- N-phenyl-N’-benzylthiourea
- N-(3,5-dimethoxyphenyl)-N’-phenylthiourea
- N-(4-methoxyphenyl)-N’-benzylthiourea
Comparison:
- N-(3,5-dimethoxyphenyl)-N’-(4-methoxybenzyl)thiourea is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity.
- Compared to N-phenyl-N’-benzylthiourea, the additional methoxy groups in N-(3,5-dimethoxyphenyl)-N’-(4-methoxybenzyl)thiourea may enhance its solubility and interaction with biological targets.
- The presence of methoxy groups in N-(3,5-dimethoxyphenyl)-N’-phenylthiourea and N-(4-methoxyphenyl)-N’-benzylthiourea can also affect their electronic properties, making N-(3,5-dimethoxyphenyl)-N’-(4-methoxybenzyl)thiourea distinct in terms of its potential applications and effectiveness.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-6-4-12(5-7-14)11-18-17(23)19-13-8-15(21-2)10-16(9-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMSNDBGFDLUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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